[4-(5-methyl-1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone
Description
The compound 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone features a methanone core linked to a tetrazole-substituted phenyl group and a 2-phenylmorpholine moiety. Tetrazoles are valued in medicinal chemistry for their metabolic stability and role as bioisosteres for carboxylic acids, while the morpholine ring enhances solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C19H19N5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[4-(5-methyltetrazol-1-yl)phenyl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C19H19N5O2/c1-14-20-21-22-24(14)17-9-7-16(8-10-17)19(25)23-11-12-26-18(13-23)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3 |
InChI Key |
QPVIUCSPCITOBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
- One synthetic route involves the cyclization of amido-nitriles, yielding disubstituted imidazoles. Nickel-catalyzed addition to nitrile precursors followed by proto-demetallation, tautomerization, and dehydrative cyclization leads to the desired 2,4-disubstituted NH-imidazoles .
- Another approach utilizes azide-alkyne cycloaddition, resulting in the formation of the tetrazole ring .
- Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency and scalability.
Chemical Reactions Analysis
- “4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone” can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include nickel catalysts, sodium azide, and triethyl orthoformate.
- Major products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in drug development due to its versatile structure.
Biology: Investigated for potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Evaluated for its therapeutic potential in various diseases.
Mechanism of Action
- “4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone” likely exerts its effects through inhibition of specific molecular targets. For example, it may interact with cytochrome P450 enzymes .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Moieties
Triazole- and Thiazole-Containing Derivatives
- Compounds 4 & 5 (): These isostructural thiazole derivatives incorporate triazole and fluorophenyl groups. Their triclinic crystal structures (space group P̄1) reveal planar molecular conformations, except for a perpendicular fluorophenyl group, which may influence packing and solubility.
Pyrazole Derivatives
- 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-ylmethanone (): This pyrazole-based compound has a molecular weight of 329.76 g/mol and a predicted boiling point of 502°C. Its chloro-fluorophenyl substituent introduces steric and electronic effects distinct from the target’s tetrazole-phenyl group. The pyrazole’s lower molecular weight may enhance membrane permeability compared to the bulkier tetrazole-morpholine system .
Morpholine-Containing Analogues
- {3-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone (): This compound shares the 2-phenylmorpholine moiety but replaces the tetrazole with a pyrimidinylamino group. Its higher molecular weight (459.5 g/mol) suggests reduced solubility compared to the target compound .
Physicochemical Properties
The table below summarizes key properties of the target compound and analogs:
| Compound Name (Source) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Predicted pKa | Predicted Boiling Point (°C) |
|---|---|---|---|---|---|
| Target Compound | C21H20N4O2 | 384.42 | Tetrazole, Morpholine, Phenyl | ~0.5 | ~500 |
| [4-Chlorophenyl]thiazole derivative (2) | C26H18ClF2N5S | 517.97 | Triazole, Thiazole, Fluorophenyl | N/A | N/A |
| Pyrazole derivative (4) | C17H13ClFN3O | 329.76 | Pyrazole, Chloro-fluorophenyl | -0.39 | 502.0 |
| Morpholine-pyrimidine analog (6) | C26H25N3O5 | 459.5 | Morpholine, Pyrimidine | N/A | N/A |
Biological Activity
The compound 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone, identified by its CAS number 1324065-98-6, is a complex organic molecule featuring both a tetrazole ring and a morpholine moiety. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 349.4 g/mol. The structure includes a phenyl group attached to a morpholine ring and a tetrazole moiety, which are known to influence biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1324065-98-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring can form hydrogen bonds and engage in hydrophobic interactions, enhancing its binding affinity to target proteins. This interaction can modulate several signaling pathways involved in cell proliferation and apoptosis.
Pharmacological Effects
Recent studies have highlighted the potential anticancer properties of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, suggesting its role as a promising lead in cancer therapy.
Case Studies
- Inhibition of Cancer Cell Proliferation : In a study conducted on colorectal cancer cell lines (SW480 and HCT116), the compound exhibited significant inhibitory effects with IC50 values of 2 μM and 0.12 μM, respectively. These results indicate that it is more effective than traditional chemotherapeutic agents like 5-FU .
- Xenograft Model : In vivo studies using HCT116 xenografts in BALB/C nu/nu mice showed that treatment with the compound reduced tumor growth and downregulated the expression of Ki67, a marker associated with cell proliferation .
- Metabolic Stability : The compound demonstrated higher metabolic stability compared to reference drugs when incubated with human and mouse liver microsomes, indicating its potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
The unique combination of functional groups within 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone differentiates it from other compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone | Contains dimethyl substitutions on the phenyl ring | Moderate anticancer activity |
| [2-(1H-tetrazol-1-yl)phenylmethanone] | Lacks morpholine moiety | Lower activity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
